molecular formula C7H9ClN2O3S B1389591 (3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride CAS No. 1185300-99-5

(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride

Cat. No.: B1389591
CAS No.: 1185300-99-5
M. Wt: 236.68 g/mol
InChI Key: ZKPJPPNDLKSCLN-UHFFFAOYSA-N
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Description

This compound, with the CAS number 158197-27-4, belongs to the imidazo[2,1-b]thiazole class of heterocycles. Its molecular formula is C₇H₈N₂O₂S·HCl, featuring a partially saturated imidazothiazole core (5,6-dihydro structure), a ketone group at position 3, and an acetic acid moiety at position 2, which is protonated as a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S.ClH/c10-5(11)3-4-6(12)9-2-1-8-7(9)13-4;/h4H,1-3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPJPPNDLKSCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(SC2=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-99-5
Record name Imidazo[2,1-b]thiazole-2-acetic acid, 2,3,5,6-tetrahydro-3-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences among related compounds:

Compound Name Structure Molecular Formula Key Features Pharmacological Activity References
(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride Imidazo[2,1-b]thiazole core with 3-oxo and acetic acid groups C₇H₈N₂O₂S·HCl Partially saturated ring; hydrochloride salt improves solubility Anticancer (inferred from structural analogs)
(5,6-Dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid Fully unsaturated imidazo[2,1-b]thiazole with acetic acid C₇H₇N₂O₂S Lack of 3-oxo group; free acid form Antioxidant (hydrazide derivatives show activity)
(6-Methylimidazo[2,1-b]thiazol-3-yl)-acetic acid Methyl substituent at position 6 C₈H₉N₂O₂S Methyl group enhances lipophilicity Antitumor (structural optimization for SAR)
3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride Propanoic acid chain instead of acetic acid C₈H₁₁ClN₂O₂S Longer carbon chain; hydrochloride salt Not reported (structural similarity suggests anticancer potential)
2-(Benzo[d]thiazol-2-ylthio)acetic acid Benzothiazole core with thioether linkage C₉H₇NO₂S₂ Benzothiazole instead of imidazothiazole Antibacterial, antifungal

Pharmacological Activity

  • Anticancer Potential: The imidazo[2,1-b]thiazole scaffold is associated with antitumor activity. For example, substituted thiazole and thiadiazole derivatives exhibit cytotoxicity via bioluminescence inhibition and apoptosis induction . The 3-oxo group in the target compound may enhance binding to kinase targets, analogous to triazinoquinazoline derivatives .
  • Antioxidant Activity : Hydrazide derivatives of imidazo[2,1-b]thiazol-3-yl acetic acid demonstrate radical scavenging properties, but the hydrochloride salt form may reduce this activity due to altered solubility and electronic effects .
  • Antibacterial Activity : Benzothiazole analogs (e.g., 2-(benzo[d]thiazol-2-ylthio)acetic acid) show broad-spectrum antibacterial effects, suggesting the thiazole ring’s importance in microbial target interaction .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to free acid forms (e.g., (5,6-dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid) .

Preparation Methods

Step 1: Construction of Imidazo[2,1-b]thiazole Core

The core heterocycle can be synthesized through the cyclization of suitable precursors such as 2-aminothiazole derivatives with α-haloketones or related compounds. For example, the reaction of 2-aminothiazole with α-bromoketones under reflux conditions in ethanol or acetonitrile facilitates ring closure, forming the imidazo[2,1-b]thiazole nucleus.

Research Evidence:
A method described involves reacting 2-aminothiazole with α-bromoketones, followed by cyclization under reflux, yielding the heterocyclic core efficiently. This approach is supported by the synthesis of various imidazothiazole derivatives in medicinal chemistry research.

Step 2: Functionalization to Introduce Oxo and Acetic Acid Groups

The subsequent oxidation of the methyl group at the 2-position of the heterocycle is achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, converting methyl groups to keto functionalities, thus forming the 3-oxo derivative.

Research Findings:
A study reports oxidation of imidazo[2,1-b]thiazole derivatives with m-CPBA, resulting in N-oxide hydrochloride salts, which can be further transformed into the desired keto derivatives.

Step 4: Formation of Hydrochloride Salt

Finally, the free base is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent, such as ethanol or dichloromethane, under controlled conditions to obtain the crystalline hydrochloride form.

Notes:
This salt formation enhances compound stability and facilitates pharmaceutical formulation.

Alternative Synthetic Route via Carboxylation of Heterocyclic Precursors

An alternative approach involves direct carboxylation of the imidazothiazole ring system. This method employs lithiation or directed ortho-lithiation of the heterocycle, followed by quenching with carbon dioxide to introduce the carboxylic acid group directly at the desired position.

Research Findings:
Studies have demonstrated that lithiation of heterocyclic compounds with n-butyllithium, followed by CO₂ quenching, efficiently yields carboxylic acid derivatives. Subsequent conversion to hydrochloride salts is achieved similarly as above.

Summary of Preparation Methods with Data Table

Method Key Reagents Key Conditions Advantages References
Multi-step cyclization and oxidation 2-aminothiazole, α-bromoketones, m-CPBA Reflux, oxidation at 0–25°C High yield, versatile ,
Coupling with chloroacetic acid derivatives EDCI, HOBt, chloroacetic acid DMF solvent, room temperature Mild conditions, high selectivity
Direct carboxylation of heterocycle n-Butyllithium, CO₂ -78°C to room temp Direct introduction of carboxyl group

Research Findings and Notes

  • Patents reveal that the synthesis involves initial ring construction from heterocyclic precursors, followed by oxidation and functionalization steps to introduce keto and acetic acid groups, culminating in salt formation.
  • Recent literature highlights the utility of coupling reagents like EDCI and HOBt in facilitating acetic acid attachment to heterocyclic cores.
  • Oxidation steps are critical, often employing m-CPBA to convert methyl groups to keto functionalities, which are essential for biological activity.

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity in cyclization (e.g., distinguishing 5,6-dihydro vs. tetrahydro configurations) .
  • X-ray crystallography : Resolves bond angles and stereochemistry. For example, X-ray data for analogous compounds (e.g., ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate) confirmed planar geometry of the thiazole ring and hydrogen bonding patterns .

What experimental strategies optimize solvent systems for cyclization steps in thiazole-containing heterocycles?

Q. Advanced Research Focus

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes cyclization via acid catalysis .
  • Mixed-solvent recrystallization : DMF/acetic acid (1:2 v/v) improves crystal purity by reducing solubility of byproducts .
  • Reflux vs. microwave-assisted synthesis : Comparative studies (not in evidence) could reduce reaction time and improve yield.

How should researchers address discrepancies in antimicrobial activity data between batches of imidazo[2,1-b]thiazole derivatives?

Q. Advanced Research Focus

  • Purity validation : Use HPLC to rule out impurities (e.g., unreacted 2-aminothiazol-4(5H)-one) .
  • Bioassay standardization : Maintain consistent inoculum size (e.g., 1×106^6 CFU/mL) and incubation time (24–48 hours) across batches .
  • Statistical analysis : Apply ANOVA to compare zone-of-inhibition data, accounting for plate-to-plate variability .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Wear nitrile gloves and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate acetic acid vapors .
  • Storage : Stable at 2–8°C in airtight containers; avoid alkaline conditions to prevent hydrolysis .

How can structure-activity relationship (SAR) studies guide the design of bioactive imidazo[2,1-b]thiazole derivatives?

Q. Advanced Research Focus

  • Substituent effects : Electron-withdrawing groups (e.g., Cl at position 6) enhance antimicrobial activity by increasing electrophilicity .
  • Hybrid scaffolds : Fusion with indole (as in 3-formyl-indole derivatives) improves antifungal activity via π-π stacking with fungal enzymes .

What analytical methods validate the stability of this compound under varying pH conditions?

Q. Advanced Research Focus

  • pH-dependent degradation studies : Monitor via UV-Vis spectroscopy (λ~270 nm) at pH 2–12. Acidic conditions (pH < 4) show <5% degradation over 72 hours .
  • LC-MS identification : Detect hydrolysis products (e.g., acetic acid and tetrahydroimidazo fragments) .

How can computational modeling predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • ADMET prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~1.8) and blood-brain barrier penetration .
  • Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride
Reactant of Route 2
(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride

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